molecular formula C7H8ClFN2 B1314038 4-Fluorobenzamidine Hydrochloride CAS No. 456-14-4

4-Fluorobenzamidine Hydrochloride

Cat. No. B1314038
Key on ui cas rn: 456-14-4
M. Wt: 174.60 g/mol
InChI Key: JQDATBKJKUWNGA-UHFFFAOYSA-N
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Patent
US08304438B2

Procedure details

2 g (11.45 mmol) of 4-fluorobenzamidine hydrochloride, 4.09 g (11.45 mmol) of 2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane-bis(tetrafluoroborate) and 3.86 g (34.36 mmol) of potassium tert-butylate in 70 ml of ethanol were heated under reflux for 8 h. After concentration, water and ethyl acetate were added. The organic phase was washed with a potassium hydrogensulfate solution and water, dried and evaporated. Yield: 1.87 g.
Name
4-fluorobenzamidine hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis(tetrafluoroborate)
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.[CH3:12][C:13]([O-])([CH3:15])[CH3:14].[K+].C([OH:20])C>>[F:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[N:9]=[CH:14][C:13]([CH:15]=[O:20])=[CH:12][N:8]=2)=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-fluorobenzamidine hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.FC1=CC=C(C(=N)N)C=C1
Name
2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis(tetrafluoroborate)
Quantity
4.09 g
Type
reactant
Smiles
Name
Quantity
3.86 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, water and ethyl acetate
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The organic phase was washed with a potassium hydrogensulfate solution and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=NC=C(C=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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